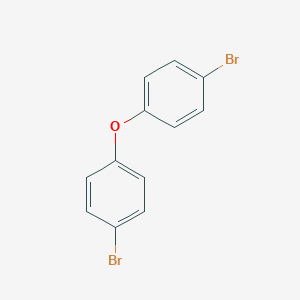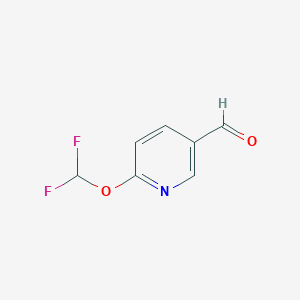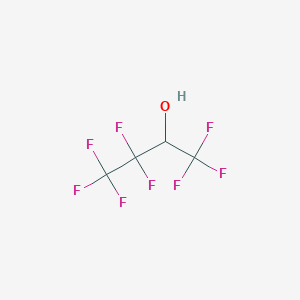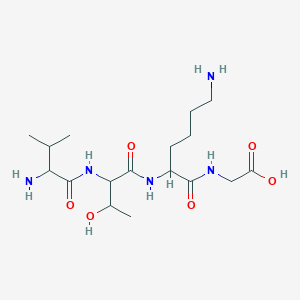
Éther de bis(4-bromophényle)
Vue d'ensemble
Description
Bis(4-bromophenyl) ether, also known as 4,4’-dibromodiphenyl ether, is an organic compound with the molecular formula C12H8Br2O. It is characterized by the presence of two bromine atoms attached to the phenyl rings and an ether linkage between the phenyl groups. This compound is commonly used in various chemical processes and has applications in multiple fields, including as a flame retardant in plastics and textiles .
Applications De Recherche Scientifique
Bis(4-bromophenyl) ether has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its role as an environmental pollutant.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as polybrominated diphenyl ethers (pbdes), are used as flame retardants and can interact with various biological systems .
Mode of Action
Ethers, in general, can undergo cleavage of the c–o bond when exposed to strong acids . This can lead to various reactions, including S N 2, S N 1, or E1 reaction mechanisms .
Biochemical Pathways
Bis(4-bromophenyl) ether may affect several biochemical pathways. Certain strains of bacteria are known to degrade low brominated congeners of PBDEs aerobically . This suggests that Bis(4-bromophenyl) ether could potentially be metabolized in a similar manner.
Pharmacokinetics
It’s known that the compound has a molecular weight of 32800 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that when heated to decomposition, it emits toxic fumes of bromide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Bis(4-bromophenyl) ether. For instance, it’s known that PBDEs, including Bis(4-bromophenyl) ether, are extremely persistent in the environment, posing serious environmental risks . Furthermore, the compound’s stability and reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals .
Analyse Biochimique
Biochemical Properties
Bis(4-bromophenyl) ether plays a role in biochemical reactions primarily due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The compound can induce or inhibit these enzymes, affecting the metabolism of other substances. Additionally, Bis(4-bromophenyl) ether can bind to proteins such as albumin, influencing its distribution and bioavailability in the body .
Cellular Effects
Bis(4-bromophenyl) ether has significant effects on various cell types and cellular processes. It can disrupt cell signaling pathways, particularly those involving the thyroid hormone receptor, leading to altered gene expression and cellular metabolism. Studies have shown that exposure to Bis(4-bromophenyl) ether can result in oxidative stress, apoptosis, and changes in cell proliferation rates. These effects are particularly pronounced in liver and thyroid cells, where the compound can interfere with normal cellular functions .
Molecular Mechanism
The molecular mechanism of Bis(4-bromophenyl) ether involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various downstream signaling pathways. This binding can result in the induction of cytochrome P450 enzymes, which play a crucial role in the detoxification and metabolism of xenobiotics. Additionally, Bis(4-bromophenyl) ether can inhibit certain enzymes, such as acetylcholinesterase, affecting neurotransmitter levels and signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(4-bromophenyl) ether can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to UV light or high temperatures. Long-term studies have shown that prolonged exposure to Bis(4-bromophenyl) ether can lead to cumulative effects on cellular function, including persistent oxidative stress and chronic inflammation. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Bis(4-bromophenyl) ether vary with different dosages in animal models. At low doses, the compound may have minimal impact, but at higher doses, it can cause significant toxic effects. These include liver damage, thyroid dysfunction, and neurobehavioral alterations. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse outcomes. High doses of Bis(4-bromophenyl) ether can also result in reproductive toxicity and developmental abnormalities .
Metabolic Pathways
Bis(4-bromophenyl) ether is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound can also affect metabolic flux, altering the levels of various metabolites and influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, Bis(4-bromophenyl) ether is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin in the bloodstream, affecting its distribution to different tissues. The compound can also interact with cellular transporters, such as organic anion-transporting polypeptides (OATPs), influencing its uptake and accumulation in specific cells. These interactions play a crucial role in determining the localization and bioavailability of Bis(4-bromophenyl) ether .
Subcellular Localization
The subcellular localization of Bis(4-bromophenyl) ether is influenced by its chemical properties and interactions with cellular components. The compound can localize to various organelles, including the endoplasmic reticulum and mitochondria. This localization is often mediated by specific targeting signals or post-translational modifications. In mitochondria, Bis(4-bromophenyl) ether can affect mitochondrial function, leading to changes in energy production and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(4-bromophenyl) ether can be synthesized through the bromination of diphenyl ether. One common method involves the use of 1,2-dichloroethane as the solvent and a brominating agent such as bromine or N-bromosuccinimide. The reaction is typically carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: In industrial settings, the production of bis(4-bromophenyl) ether often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or column chromatography to remove any impurities .
Types of Reactions:
Substitution Reactions: Bis(4-bromophenyl) ether can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used in substitution reactions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize bis(4-bromophenyl) ether.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted diphenyl ethers can be formed.
Oxidation Products: Oxidation can lead to the formation of brominated phenols or quinones.
Reduction Products: Reduction typically results in the formation of brominated diphenyl ethers with fewer bromine atoms
Comparaison Avec Des Composés Similaires
4-Bromodiphenyl ether: Similar in structure but with only one bromine atom.
4,4’-Dibromobiphenyl: Contains two bromine atoms but lacks the ether linkage.
4-Chlorodiphenyl ether: Similar structure with chlorine atoms instead of bromine.
Uniqueness: Bis(4-bromophenyl) ether is unique due to its specific combination of bromine atoms and ether linkage, which imparts distinct chemical properties. Its high bromine content makes it particularly effective as a flame retardant, and its reactivity allows for diverse chemical transformations .
Propriétés
IUPAC Name |
1-bromo-4-(4-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWIAFUBXXPJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9024015 | |
| Record name | 4,4'-Dibromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9024015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-47-7 | |
| Record name | BDE 15 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dibromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-bromophenyl) ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(4-bromophenyl) ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-oxybis[4-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Dibromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9024015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-bromophenyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS4N55HE2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Bis(4-bromophenyl) ether a valuable starting material for synthesizing polymers?
A1: Bis(4-bromophenyl) ether serves as a crucial monomer in various polymerization reactions. Its structure, featuring two reactive bromine atoms, enables it to participate in palladium-catalyzed aryl amination reactions, also known as Hartwig-Buchwald polycondensation reactions [, ]. This reaction allows for the formation of a new carbon-nitrogen bond by coupling Bis(4-bromophenyl) ether with aromatic diamines, ultimately leading to the creation of poly(amine ether)s (PAEs).
Q2: Can you elaborate on the properties of the polymers synthesized using Bis(4-bromophenyl) ether?
A2: Poly(amine ether)s, synthesized using Bis(4-bromophenyl) ether as a starting material, demonstrate desirable properties for high-performance applications []. These include:
Q3: Are there any specific examples of how the structure of polymers derived from Bis(4-bromophenyl) ether influences their properties?
A3: Research indicates that incorporating alkyl and aryl ether groups into the polymer backbone alongside the Bis(4-bromophenyl) ether unit significantly impacts the material's electrochromic properties []. For example, poly(triphenylamine alkyl ether) demonstrates a color change from colorless to light blue and red upon oxidation, while poly(triphenylamine aryl ether) exhibits a shift from colorless to light blue when oxidized. This difference highlights the role of structural modifications in tuning the optical properties of the resulting polymers.
Q4: Besides polymers, are there other applications of Bis(4-bromophenyl) ether in materials science?
A4: Bis(4-bromophenyl) ether serves as a precursor for synthesizing a novel bisphosphonic acid, 4-(4'-phosphonophenoxy)phenyl phosphonic acid []. This acid acts as a building block for creating metal bisphosphonates with various metals like Manganese, Iron, Cobalt, Nickel, Copper, and Zinc. These metal-organic frameworks demonstrate potential in diverse applications, including catalysis, gas storage, and sensing.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














